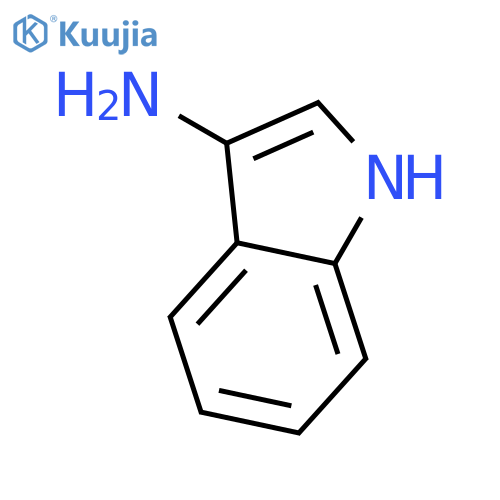

Cas no 7250-19-3 (1H-Indol-3-amine)

1H-Indol-3-amine 化学的及び物理的性質

名前と識別子

-

- 1H-Indol-3-amine

- 1H-Indol-3-yl amine

- 3-amino-1H-indole

- 3-Aminoindol

- 3-aminoindole

- Indol-3-ylamin

- indol-3-ylamine

- Indole-3-amine

- Indoleamine

- NSC 24933

- 1H-Indol-3-ylaMine HCl

- SCHEMBL37668

- 1H-Indole-3-amine

- NSC-24933

- FT-0678721

- DTXSID40282207

- AM20041082

- Q27103796

- CS-0270266

- EN300-342283

- CHEBI:28626

- SCHEMBL2953261

- SB74221

- AKOS000302998

- NSC24933

- C01819

- W-203633

- indolamine

- F96246

- 1H-Indol-3-amine, AldrichCPR

- 7250-19-3

- MFCD03848224

- 1H-Indol-3-ylamine

-

- MDL: MFCD03848224

- インチ: InChI=1S/C8H8N2/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H,9H2

- InChIKey: TXQAZWIBPGKHOX-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C(=CN2)N

計算された属性

- せいみつぶんしりょう: 132.06900

- どういたいしつりょう: 132.069

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.8A^2

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 密度みつど: 1.268±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 117 ºC

- ふってん: 354°C at 760 mmHg

- フラッシュポイント: 195°C

- 屈折率: 1.757

- ようかいど: 微溶性(2.5 g/l)(25ºC)、

- PSA: 41.81000

- LogP: 2.33130

1H-Indol-3-amine セキュリティ情報

1H-Indol-3-amine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1H-Indol-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-342283-10.0g |

1H-indol-3-amine |

7250-19-3 | 95.0% | 10.0g |

$1511.0 | 2025-03-18 | |

| Enamine | EN300-342283-0.25g |

1H-indol-3-amine |

7250-19-3 | 95.0% | 0.25g |

$168.0 | 2025-03-18 | |

| Enamine | EN300-342283-1.0g |

1H-indol-3-amine |

7250-19-3 | 95.0% | 1.0g |

$339.0 | 2025-03-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340936-50mg |

1h-Indol-3-amine |

7250-19-3 | 98% | 50mg |

¥2592.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340936-100mg |

1h-Indol-3-amine |

7250-19-3 | 98% | 100mg |

¥3559.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340936-5g |

1h-Indol-3-amine |

7250-19-3 | 98% | 5g |

¥28098.00 | 2024-05-02 | |

| Ambeed | A678579-5g |

1H-Indol-3-amine |

7250-19-3 | 98+% | 5g |

$2985.0 | 2024-04-17 | |

| eNovation Chemicals LLC | D592791-5g |

1H-Indol-3-amine |

7250-19-3 | 95% | 5g |

$995 | 2025-02-28 | |

| eNovation Chemicals LLC | D592791-25g |

1H-Indol-3-amine |

7250-19-3 | 95% | 25g |

$1685 | 2025-02-28 | |

| Enamine | EN300-342283-2.5g |

1H-indol-3-amine |

7250-19-3 | 95.0% | 2.5g |

$581.0 | 2025-03-18 |

1H-Indol-3-amine 関連文献

-

Nripendra Nath Biswas,Samuel K. Kutty,Nicolas Barraud,George M. Iskander,Renate Griffith,Scott A. Rice,Mark Willcox,David StC. Black,Naresh Kumar Org. Biomol. Chem. 2015 13 925

1H-Indol-3-amineに関する追加情報

Recent Advances in the Study of 1H-Indol-3-amine (CAS: 7250-19-3) in Chemical Biology and Pharmaceutical Research

The compound 1H-Indol-3-amine (CAS: 7250-19-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activities, and emerging applications in drug development.

Recent studies have highlighted the role of 1H-Indol-3-amine as a key intermediate in the synthesis of various bioactive molecules, including indole alkaloids and serotonin receptor modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in enhancing the binding affinity of serotonin receptor ligands, suggesting potential applications in treating neurological disorders such as depression and anxiety.

In addition to its neurological applications, 1H-Indol-3-amine has shown promise in oncology research. A preclinical study conducted by researchers at the National Cancer Institute revealed that derivatives of this compound exhibit potent anti-proliferative effects against certain cancer cell lines, particularly in breast and prostate cancers. The mechanism of action appears to involve the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR cascade.

From a synthetic chemistry perspective, advancements have been made in the efficient production of 1H-Indol-3-amine. A novel catalytic method utilizing palladium-based catalysts was reported in Organic Letters, achieving higher yields and reduced environmental impact compared to traditional methods. This development is expected to facilitate broader research and industrial applications of the compound.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of 1H-Indol-3-amine derivatives. Current research is focused on structural modifications to improve bioavailability and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to translate these discoveries into clinical applications.

In conclusion, 1H-Indol-3-amine (CAS: 7250-19-3) represents a compound of growing importance in chemical biology and drug discovery. Its diverse biological activities and synthetic versatility make it a valuable scaffold for developing new therapeutic agents. Future research directions include exploring its potential in combination therapies and further elucidating its molecular mechanisms of action.

7250-19-3 (1H-Indol-3-amine) 関連製品

- 874498-26-7(3,5-Quinolinediamine)

- 5192-04-1(7-Aminoindole)

- 18992-64-8(9H-Carbazol-4-amine)

- 18992-86-4(9H-Carbazol-1-amine)

- 5192-23-4(1H-indol-4-amine)

- 2172038-78-5(5-(chloromethyl)-1-(2,4-dichlorophenyl)-1H-pyrazole)

- 75677-02-0(3-(4-Chlorophenyl)propanal)

- 2228229-37-4((2,6-dimethylphenyl)methyl sulfamate)

- 22307-72-8(Tetrabutylammonium Salicylate)

- 1803668-39-4(2-Amino-4-chloro-3-(difluoromethyl)pyridine-5-carboxylic acid)